Cas no 1805428-83-4 (2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-6-methanol)

2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-6-methanol 化学的及び物理的性質
名前と識別子
-
- 2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-6-methanol
-
- インチ: 1S/C8H7ClF2INO/c9-2-6-7(8(10)11)5(12)1-4(3-14)13-6/h1,8,14H,2-3H2
- InChIKey: BHEMFNGZVMTXHF-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(CO)N=C(CCl)C=1C(F)F
計算された属性
- せいみつぶんしりょう: 332.92290 g/mol
- どういたいしつりょう: 332.92290 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 333.50
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 33.1
2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-6-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029020320-500mg |
2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-6-methanol |
1805428-83-4 | 95% | 500mg |
$1,600.75 | 2022-04-01 | |
Alichem | A029020320-250mg |
2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-6-methanol |
1805428-83-4 | 95% | 250mg |
$1,058.40 | 2022-04-01 | |
Alichem | A029020320-1g |
2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-6-methanol |
1805428-83-4 | 95% | 1g |
$2,808.15 | 2022-04-01 |
2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-6-methanol 関連文献
-
1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-6-methanolに関する追加情報
2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-6-methanol: A Comprehensive Overview
The compound with CAS No 1805428-83-4, known as 2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-6-methanol, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups, including a chloromethyl group, a difluoromethyl group, and an iodine atom, along with a hydroxymethane substituent at the sixth position of the ring. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound for both academic research and industrial applications.
Recent studies have highlighted the potential of 2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-6-methanol in drug discovery and development. The presence of the iodine atom at the fourth position of the pyridine ring is particularly significant, as it can serve as a site for further functionalization or radiolabeling, which is crucial in medicinal chemistry for creating imaging agents or therapeutic compounds. Additionally, the chloromethyl and difluoromethyl groups contribute to the molecule's reactivity and stability, making it suitable for various chemical transformations.
The synthesis of this compound involves a series of intricate organic reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and fluorination processes. Researchers have explored various synthetic pathways to optimize the yield and purity of 2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-6-methanol, often employing advanced techniques such as microwave-assisted synthesis or catalytic methods to enhance reaction efficiency. These advancements have not only improved the production process but also opened new avenues for exploring its applications in diverse fields.
In terms of applications, 2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-6-methanol has shown promise in materials science as a precursor for constructing advanced materials with tailored properties. For instance, its ability to undergo cross-coupling reactions makes it an ideal candidate for synthesizing complex molecular architectures used in electronics or optoelectronics. Furthermore, its unique electronic properties render it suitable for use in sensors or catalytic systems.
From an environmental standpoint, understanding the behavior and degradation pathways of 2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-6-methanol is essential to assess its potential impact on ecosystems. Recent research has focused on evaluating its biodegradability under various conditions, as well as its toxicity profile to ensure safe handling and disposal practices.
In conclusion, 2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-6-methanol (CAS No 1805428-83-4) stands out as a versatile compound with multifaceted applications across chemistry and related disciplines. Its intricate structure and reactivity continue to inspire innovative research directions, solidifying its role as a key molecule in modern chemical science.
1805428-83-4 (2-(Chloromethyl)-3-(difluoromethyl)-4-iodopyridine-6-methanol) 関連製品
- 1208076-08-7(4-Chloro-2,6-difluorophenylmethylsulfone)
- 1152583-73-7(6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one)
- 1259-35-4(tris(pentafluorophenyl)phosphine)
- 1118765-14-2(O-Desmethyl Apixaban Sulfate)
- 1516147-87-7(methyl2-(1,3-oxazol-5-yl)ethylamine)
- 2228980-14-9(4-(azidomethyl)-3-(trifluoromethyl)pyridine)
- 2757900-82-4(8-Methyl-5-azaspiro[3.4]octan-7-one)
- 1859373-07-1(1-Fluoro-3-(pyrrolidin-3-yloxy)propan-2-ol)
- 1795416-68-0(3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione)
- 2679828-69-2((2R)-3-(1H-1,2,3-triazol-1-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)




